molecular formula C9H14N2 B15321348 (2-Ethylbenzyl)hydrazine

(2-Ethylbenzyl)hydrazine

Cat. No.: B15321348
M. Wt: 150.22 g/mol
InChI Key: MMLGNRLSWLNXIS-UHFFFAOYSA-N
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Description

(2-Ethylbenzyl)hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Ethylbenzyl)hydrazine can be synthesized through the reaction of (2-ethylbenzyl)chloride with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

(2-Ethylbenzyl)chloride+Hydrazine hydrateThis compound+Hydrochloric acid\text{(2-Ethylbenzyl)chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Hydrochloric acid} (2-Ethylbenzyl)chloride+Hydrazine hydrate→this compound+Hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2-Ethylbenzyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Azines or nitroso compounds.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted hydrazines or hydrazones.

Scientific Research Applications

(2-Ethylbenzyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.

    Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2-Ethylbenzyl)hydrazine involves its interaction with various molecular targets. In biological systems, it can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their function. This can result in cytotoxic effects, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylbenzyl)hydrazine
  • (2-Propylbenzyl)hydrazine
  • (2-Butylbenzyl)hydrazine

Uniqueness

(2-Ethylbenzyl)hydrazine is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This makes it distinct from other similar compounds, which may have different alkyl groups attached to the benzyl moiety.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(2-ethylphenyl)methylhydrazine

InChI

InChI=1S/C9H14N2/c1-2-8-5-3-4-6-9(8)7-11-10/h3-6,11H,2,7,10H2,1H3

InChI Key

MMLGNRLSWLNXIS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CNN

Origin of Product

United States

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